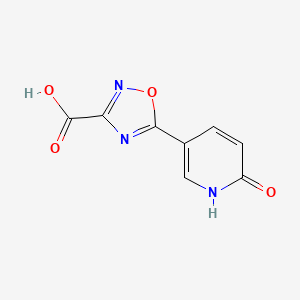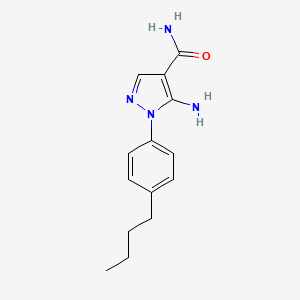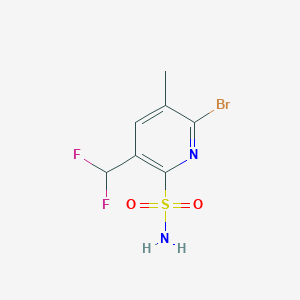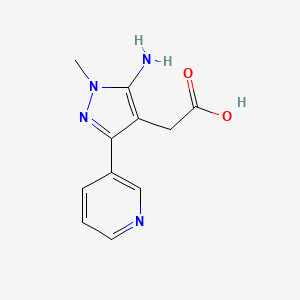
5-Bromo-3-propoxybenzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-propoxybenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-propoxybenzofuran-2-carboxylicacid typically involves the bromination of a benzofuran precursor followed by the introduction of a propoxy group. One common method involves the following steps:
Bromination: The starting material, benzofuran, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Propoxylation: The brominated intermediate is then reacted with propyl alcohol in the presence of a base such as potassium carbonate to introduce the propoxy group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature conditions to yield 5-Bromo-3-propoxybenzofuran-2-carboxylicacid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Bromo-3-propoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organometallic reagents in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles, organometallic derivatives.
科学的研究の応用
5-Bromo-3-propoxybenzofuran-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Bromo-3-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
Similar Compounds
5-Bromo-2-carboxybenzofuran: Lacks the propoxy group, which may affect its solubility and reactivity.
3-Propoxybenzofuran-2-carboxylicacid: Lacks the bromine atom, which may influence its biological activity and chemical reactivity.
5-Bromo-3-methoxybenzofuran-2-carboxylicacid: Contains a methoxy group instead of a propoxy group, which may alter its physical and chemical properties.
Uniqueness
5-Bromo-3-propoxybenzofuran-2-carboxylicacid is unique due to the presence of both the bromine atom and the propoxy group, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C12H11BrO4 |
|---|---|
分子量 |
299.12 g/mol |
IUPAC名 |
5-bromo-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChIキー |
CAMPQCUTNCTWBV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)


![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)



![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)


![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)



